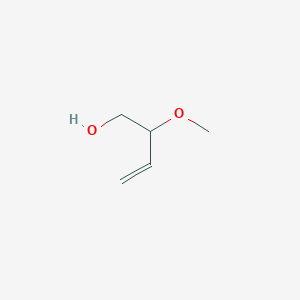

2-Methoxy-3-buten-1-OL

Descripción general

Descripción

“2-Methoxy-3-buten-1-OL” is a chemical compound with the molecular formula C5H10O . It is also known as 3-Methoxy-1-butene .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the decomposition of 3-methyl-2-butenol and 3-methyl-3-butenol at two different temperatures (300 and 550 K) has been investigated using ab initio molecular orbital theory . Another study discussed the synthesis of 3-Buten-1-ol .Molecular Structure Analysis

The molecular structure of “this compound” consists of 5 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The average mass is 86.132 Da and the monoisotopic mass is 86.073166 Da .Chemical Reactions Analysis

The reactivity of unsaturated alcohols, such as 3-methyl-2-butenol, has been studied in the context of their decomposition reactions . The study found that the Gibbs free energy differences between the transition and ground state structures increase from compound 1 to compound 3 .Aplicaciones Científicas De Investigación

Chemical Reactivity and Stereochemistry

A study by Kahn and Hehre (1987) on the conformational energy profiles and electrophilic reactivities of chiral allylic alcohols, including 2-methoxy-3-buten-1-ol, found that the equilibrium conformation of these compounds is primarily influenced by minimization of oxygen lone pair-π bond repulsion, rather than intramolecular hydrogen bonding. This insight aids in understanding the stereochemistry in electrophilic addition reactions involving compounds like this compound (Kahn & Hehre, 1987).

Asymmetric Cyclopropanation

Østergaard, Jensen, and Tanner (2001) explored the use of this compound derivatives in the copper-catalyzed asymmetric cyclopropanation of trisubstituted alkenes. This study highlights the potential of using this compound in synthesizing important organic compounds with specific stereochemical configurations (Østergaard, Jensen, & Tanner, 2001).

Solvolysis Reactions

The work of Jia et al. (2002) on the solvolysis reactions of 2-methoxy-2-phenyl-3-butene in water/acetonitrile mixtures provides insights into the reactivity of similar compounds under acid-catalyzed conditions. This research is valuable for understanding the chemical behavior of this compound in various solvent systems (Jia, Ottosson, Zeng, & Thibblin, 2002).

Epoxidation Processes

Wróblewska, Ławro, and Milchert (2008) studied the epoxidation of 2-buten-1-ol over titanium silicalite TS-1 catalyst, highlighting the importance of process parameters. While this study focuses on a closely related compound, it provides valuable context for potential applications of this compound in chemical synthesis (Wróblewska, Ławro, & Milchert, 2008).

Decomposition Reactions

Hasanzadeh et al. (2015) investigated the decomposition of compounds like 3-buten-1-ol, providing insights into the thermodynamics and kinetics relevant to this compound. Their findings on the correlations between hardness, electrostatic interactions, and thermodynamic parameters offer a deeper understanding of the decomposition behaviors of similar compounds (Hasanzadeh, Nori-Shargh, Kayı, & Rezaei Javid, 2015).

Safety and Hazards

The safety data sheet for a similar compound, trans-4-Methoxy-3-buten-2-one, indicates that it is a combustible liquid. It advises keeping away from heat, sparks, open flames, and hot surfaces . Another safety data sheet for 3-Buten-1-ol suggests that it is flammable, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

2-methoxybut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-5(4-6)7-2/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSWWBPJNKCKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370604 | |

| Record name | 2-METHOXY-3-BUTEN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18231-00-0 | |

| Record name | 2-METHOXY-3-BUTEN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

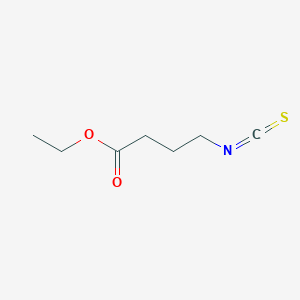

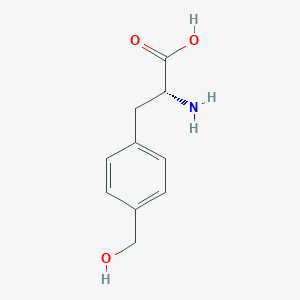

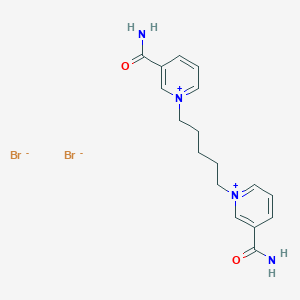

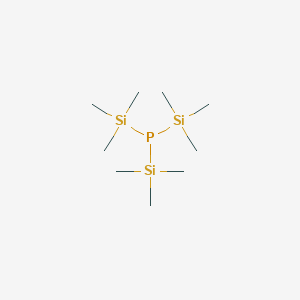

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)

![Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B101753.png)